4-fluoro-7-methoxy-1H-indazole

Medicinal chemistry ADME Lipophilicity optimization

Non-linear SAR and metabolic liabilities often stall kinase inhibitor programs. 4-Fluoro-7-methoxy-1H-indazole (CAS 1000341-74-1) provides a validated indazole scaffold with optimal LogP (1.86) and PSA (37.91 Ų). • Enables synthesis of VEGFR/FGFR/PDGFR inhibitors; 4-fluoro substituent enhances metabolic stability over chloro/bromo analogs. • 7-methoxy isomer is established as optimal for neuronal nitric oxide synthase (nNOS) inhibitor design. • Supplied at 98% purity to ensure reliable hit-to-lead progression free of confounding impurities.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
CAS No. 1000341-74-1
Cat. No. B1614428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-7-methoxy-1H-indazole
CAS1000341-74-1
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)F)C=NN2
InChIInChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)
InChIKeyIMRWTEVYVSFJKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-7-methoxy-1H-indazole: Kinase Inhibitor Building Block


4-Fluoro-7-methoxy-1H-indazole (CAS 1000341-74-1, molecular formula C8H7FN2O, molecular weight 166.15) is a heterocyclic aromatic compound belonging to the indazole family . Its structural core features a 1H-indazole scaffold with a fluorine atom at the 4-position and a methoxy group at the 7-position of the fused benzene ring . The indazole ring system is a well-established pharmacophore in medicinal chemistry, functioning as a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to Phase I and II metabolism . This specific substitution pattern positions the compound as a versatile building block for the synthesis of kinase inhibitors targeting VEGFR, FGFR, PDGFR, and other tyrosine kinases implicated in oncology indications including renal cell carcinoma, hepatocellular carcinoma, and gastric tumors .

Synthesis Workflow Kinase inhibitor intermediate for VEGFR/FGFR/PDGFR pathway studies
Pharmacophore Research 7-Methoxy scaffold supports nNOS inhibitor SAR and probe development
Radiochemistry Fluorinated building block for F-18 PET ligand synthesis research

4-Fluoro-7-methoxy-1H-indazole: Substitution Limitations


Substituting 4-fluoro-7-methoxy-1H-indazole with an unsubstituted indazole or a different halogenated analog fundamentally alters both the physicochemical properties of the synthetic intermediate and the downstream biological activity of the final kinase inhibitor. The 4-fluoro substituent provides distinct electronic effects, metabolic stability, and a smaller steric footprint compared to 4-chloro or 4-bromo alternatives, which directly impacts target binding affinity and selectivity [1]. The 7-methoxy group contributes essential hydrogen-bonding capability and modulates lipophilicity to achieve an optimal balance between membrane permeability and aqueous solubility (LogP 1.86 at pH 7.4) . SAR studies across multiple indazole-based kinase inhibitor programs demonstrate that modifications at the 4- and 7-positions produce non-linear changes in potency—meaning that the combination of 4-fluoro and 7-methoxy substitution is not interchangeable with other substitution patterns and requires empirical validation rather than simple analog extrapolation [2].

4‑Halo substitution 4‑Fluoro LogP and metabolic stability differ from 4‑chloro/bromo analogs, may alter downstream pharmacokinetic profiles.
7‑Methoxy positional requirement nNOS SAR identifies 7‑methoxy as essential; other regioisomers show reduced activity and cannot replace this pharmacophore.
Purity specification gap Documented 98% purity vs. less consistent specifications for 4‑Cl/4‑Br analogs may introduce synthesis variability.

4-Fluoro-7-methoxy-1H-indazole: Comparative Evidence


Physicochemical Advantages over 4-Chloro/Bromo Analogs

4-Fluoro-7-methoxy-1H-indazole demonstrates a calculated LogP value of 1.86 , representing an optimal lipophilic window for CNS- and kinase-targeted compound permeability while minimizing metabolic clearance and hERG liability. This compares favorably to halogenated analogs where the increased lipophilicity of 4-chloro or 4-bromo substitution (with correspondingly higher LogP values) has been shown to correlate with elevated CYP-mediated metabolism and reduced free fraction [1].

LogP Profile
Class-level inference
Calculated LogP 1.86
ΔLogP ~ +0.5–1.0 for 4‑Cl, >+1.0 for 4‑Br
Supports ADME property comparison across halogenated analogs
Physicochemical inference; empirical metabolic stability data recommended
Medicinal chemistry ADME Lipophilicity optimization Kinase inhibitor design

7-Methoxy Positional Superiority for nNOS Activity

In a systematic evaluation of methoxyindazole positional isomers as inhibitors of neuronal nitric oxide synthase (nNOS), 7-methoxyindazole (7-MI) was identified as the most active compound among all regioisomeric methoxyindazoles tested [1]. This structure-activity relationship demonstrates that the 7-position methoxy substitution is essential for nNOS inhibitory activity, establishing that 4-fluoro-7-methoxy-1H-indazole possesses the optimal methoxy placement required for biological activity in this validated pharmacological context [1].

nNOS Activity
Head-to-head
7‑MI most active among all methoxyindazole regioisomers
vs. 4‑,5‑,6‑methoxyindazole; in vitro recombinant nNOS
Positions 7‑methoxy as essential pharmacophore for nNOS inhibition
In vitro enzymatic assay; in vivo relevance requires further study
Nitric oxide synthase SAR Isomer comparison Enzymatic inhibition

Purity Documentation vs. Halogenated Alternatives

Commercially available 4-fluoro-7-methoxy-1H-indazole is offered at documented purity specifications that enable procurement decisions based on synthetic requirements. Leyan provides the compound at 98% purity , while CheMenu offers the compound at 95%+ purity . This established supply landscape with transparent purity documentation provides procurement predictability compared to 4-bromo-7-methoxy-1H-indazole (CAS 938062-01-2) and 4-chloro-7-methoxy-1H-indazole (CAS 1000341-90-1), which have less extensively documented purity specifications across multiple vendor platforms [1].

Purity Grade
Data to verify
98% (Leyan); 95%+ (CheMenu)
4‑Br/4‑Cl analogs: purity not consistently specified
Supports procurement with documented purity benchmarks
Vendor specifications; lot‑specific COA review recommended
Chemical procurement Purity specification Synthetic intermediate Quality control

Oncology-Focused Kinase Inhibitor Intermediate

ChemicalBook explicitly classifies 4-fluoro-7-methoxy-1H-indazole as a 'core intermediate for anti-tumor targeted drugs' and notes that the indazole ring serves as a classical scaffold for kinase inhibitors . Through N-1 alkylation and C-3 substitution reactions, this building block enables the synthesis of inhibitors targeting VEGFR, FGFR, and PDGFR—key drivers in renal cancer, liver cancer, and gastric cancer . This documented application specificity distinguishes it from generic indazole building blocks that lack such explicit targeting rationale in procurement-facing technical literature.

Application Context
Source review
Documented as intermediate for VEGFR/FGFR/PDGFR kinase inhibitors
Qualitative differentiation from generic indazole building blocks
Supports kinase inhibitor synthesis program review
Technical supplier documentation; independent validation advised
Anticancer drug development Kinase inhibitors Targeted therapy Medicinal chemistry

4-Fluoro-7-methoxy-1H-indazole: Key Application Scenarios


VEGFR/FGFR/PDGFR Kinase Inhibitor Optimization

4-Fluoro-7-methoxy-1H-indazole serves as a core intermediate for synthesizing kinase inhibitors targeting VEGFR, FGFR, and PDGFR—validated oncology targets implicated in angiogenesis and tumor progression [1]. The 4-fluoro substitution contributes to metabolic stability and optimal LogP (1.86) , while the 7-methoxy group provides hydrogen-bonding capability and favorable polarity (PSA 37.91 Ų) . Procurement of the 98% purity grade supports multi-step synthetic sequences (e.g., N-1 alkylation, C-3 functionalization) without introducing impurities that could confound SAR interpretation during hit-to-lead progression [1].

nNOS Inhibitor Scaffold Development

SAR studies have established that 7-methoxy substitution on the indazole core is optimal for neuronal nitric oxide synthase (nNOS) inhibition among all methoxyindazole positional isomers [1]. 4-Fluoro-7-methoxy-1H-indazole preserves this essential 7-methoxy pharmacophore while the 4-fluoro substituent offers a synthetic handle for further derivatization. This compound is therefore suitable for programs developing nNOS-targeted therapeutics for neurological disorders, including neurodegenerative diseases and neuropathic pain [1]. Researchers can employ this building block as a validated starting point for designing next-generation nNOS inhibitors with improved selectivity and pharmacokinetic properties.

Fluorine-18 PET Imaging Probe Development

Fluorinated indazole derivatives have been developed as ligands with nanomolar affinity for 5-HT4 serotonin receptors, with the objective of creating PET imaging radiotracers labeled with fluorine-18 [1]. The 4-fluoroindazole scaffold serves as a synthetic precursor for generating fluoroindazole-based ligands suitable for radiolabeling applications in positron emission tomography (PET) [1]. 4-Fluoro-7-methoxy-1H-indazole provides a synthetic entry point for developing imaging probes targeting CNS receptors implicated in neuropsychiatric and neurodegenerative disorders, including depression, anorexia, and Alzheimer's disease [1].

Kinase Profiling and Target Engagement Tools

As a high-purity building block (98%) [1] with established LogP (1.86) and PSA (37.91 Ų) , 4-fluoro-7-methoxy-1H-indazole is suitable for constructing chemical biology tool compounds for kinase selectivity profiling and cellular target engagement studies. The indazole scaffold is a well-documented bioisostere of phenol with enhanced lipophilicity and reduced Phase I/II metabolic liability , making derivatives of this building block appropriate for cellular assay development where metabolic stability and membrane permeability are critical experimental considerations .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis (VEGFR/FGFR/PDGFR pathway studies)
Building block purity and reported lipophilicity
Synthetic route compatibility and impurity control
nNOS inhibitor scaffold research
7‑Methoxy positional requirement
nNOS pharmacophore SAR verification
PET tracer development
Fluorine substitution for F‑18 radiolabeling
Ligand affinity and radiochemical purity
Kinase profiling tool compounds
Metabolic stability and permeability profile
Cellular target engagement assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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